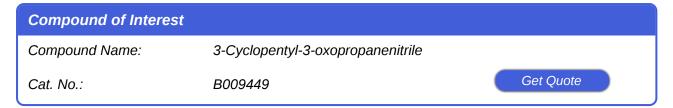


## An In-depth Technical Guide to 3-Cyclopentyl-3oxopropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**3-Cyclopentyl-3-oxopropanenitrile**, a nitrile derivative featuring a cyclopentyl and a ketone functional group, is a molecule of significant interest in synthetic organic chemistry.[1] Its unique chemical architecture makes it a versatile building block, particularly in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and its pivotal role as a key intermediate in the development of targeted therapies. While primarily recognized for its utility in synthetic pathways, this document also explores the known biological context of this compound.

### **Molecular Structure and Chemical Properties**

**3-Cyclopentyl-3-oxopropanenitrile** is characterized by the molecular formula C<sub>8</sub>H<sub>11</sub>NO.[1][2] The presence of a ketone and a nitrile group confers upon it a distinct reactivity, making it a valuable precursor in various chemical transformations.[1]

#### **Physicochemical Data**

A summary of the key physicochemical properties of **3-Cyclopentyl-3-oxopropanenitrile** is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.



Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[1][2]
Molecular Weight	137.18 g/mol	[2]
CAS Number	95882-33-0	[2]
Appearance	Light yellow to yellow liquid	[3]
Boiling Point	229.5 ± 13.0 °C at 760 mmHg (Predicted)	[3][4]
Density	1.056 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
рКа	9.77 ± 0.20 (Predicted)	[1]
SMILES	C1CCC(C1)C(=O)CC#N	[2]
InChI	InChI=1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2	[2]
InChIKey	FOCJXECLIBAZSA- UHFFFAOYSA-N	[2]

### **Spectroscopic Data**

While specific, experimentally verified spectra are not readily available in the public domain, the following table summarizes predicted and expected spectroscopic characteristics for **3-Cyclopentyl-3-oxopropanenitrile**, which are crucial for its identification and structural elucidation.



Spectroscopy	Predicted/Expected Data	
<sup>1</sup> H NMR	Expected signals for cyclopentyl protons, and protons on the $\alpha$ - and $\beta$ -carbons relative to the nitrile and ketone groups.	
<sup>13</sup> C NMR	Expected signals for the nitrile carbon, ketone carbonyl carbon, and the carbons of the cyclopentyl ring and the ethyl chain.	
FT-IR	Characteristic absorption bands for the C≡N (nitrile) and C=O (ketone) stretching vibrations.	
Mass Spectrometry	Predicted [M+H]+ of 138.09134 m/z.[5]	

### Synthesis of 3-Cyclopentyl-3-oxopropanenitrile

The synthesis of **3-Cyclopentyl-3-oxopropanenitrile** is well-documented, with a common method involving the condensation of a cyclopentyl ester with acetonitrile.

# Experimental Protocol: Synthesis from Methyl Cyclopentanecarboxylate

This protocol outlines a common laboratory-scale synthesis of **3-Cyclopentyl-3-oxopropanenitrile**.

#### Materials:

- · Methyl cyclopentanecarboxylate
- Acetonitrile
- Sodium hydride (60% dispersion in mineral oil)
- Tetrahydrofuran (THF), anhydrous
- 4M Hydrochloric acid
- · Ethyl acetate



- Water
- Anhydrous sodium sulfate

#### Procedure:

- To a suspension of 24.4 g (0.61 mol) of 60% sodium hydride in 335 mL of anhydrous tetrahydrofuran, heat the mixture to 75°C.
- A solution of 50 g (0.39 mol) of methyl cyclopentanecarboxylate in 25 g (0.61 mol) of acetonitrile is added dropwise to the heated suspension.
- After the addition is complete, the reaction mixture is maintained at 70°C for 15 hours.
- Upon completion, the reaction is cooled, and the solvent is partially removed under reduced pressure.
- 180 mL of water is added to the residue, and the aqueous phase is washed three times with ethyl acetate. The organic layers are discarded.
- The aqueous phase is then acidified to a pH of 2 with 4M hydrochloric acid.
- The acidified aqueous phase is extracted three times with ethyl acetate.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 3-Cyclopentyl-3-oxopropanenitrile.

Expected Yield: Approximately 93% (49.75 g).

### **Biological Significance and Applications**

The primary biological significance of **3-Cyclopentyl-3-oxopropanenitrile** lies in its role as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Ruxolitinib. Ruxolitinib is a therapeutic agent used in the treatment of myelofibrosis and polycythemia vera.

### **Role in Ruxolitinib Synthesis**



**3-Cyclopentyl-3-oxopropanenitrile** is the precursor to the chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropanenitrile, a critical building block for Ruxolitinib. This transformation is achieved through an enzymatic asymmetric reduction.

#### **Experimental Protocol: Enzymatic Reduction**

The following protocol details the enzymatic reduction of **3-Cyclopentyl-3-oxopropanenitrile**.

#### Materials:

- 3-Cyclopentyl-3-oxopropanenitrile
- Carbonyl reductase mutant expressing cells (e.g., from E. coli)
- Sodium phosphate buffer (100 mM, pH 6.5)
- Glucose or Sodium formate (as a co-substrate for cofactor regeneration)
- Glucose dehydrogenase (GDH) or Formate dehydrogenase (FDH) (if not co-expressed)
- · Ethyl acetate
- Anhydrous sodium sulfate

#### Procedure:

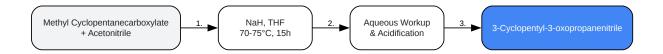
- Resuspend the wet cell paste of the carbonyl reductase mutant to a concentration of 20-30 g/L in 100 mM sodium phosphate buffer (pH 6.5).
- Add the substrate, 3-Cyclopentyl-3-oxopropanenitrile, to a final concentration of 20-150 g/L.
- Add the co-substrate for cofactor regeneration (e.g., glucose at 50 g/L or sodium formate at 200 g/L). If required, add the corresponding dehydrogenase.
- The reaction is carried out at 30°C with agitation (e.g., 200 rpm) for 10-24 hours.
- After the reaction, the mixture is extracted several times with ethyl acetate.



 The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-3-cyclopentyl-3hydroxypropanenitrile.

### **Logical Workflow and Diagrams**

The following diagrams illustrate the synthesis and subsequent enzymatic reduction of **3-Cyclopentyl-3-oxopropanenitrile**.



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Synthesis of **3-Cyclopentyl-3-oxopropanenitrile**.



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Enzymatic Reduction and Application.

#### Conclusion

**3-Cyclopentyl-3-oxopropanenitrile** is a valuable chemical entity with a well-established role in the synthesis of the pharmaceutically important molecule, Ruxolitinib. Its synthesis and subsequent enzymatic transformation are well-defined processes, offering high yields and stereoselectivity. While direct biological activities of **3-Cyclopentyl-3-oxopropanenitrile** have not been extensively reported, its significance as a key building block in drug development is clear. Further research into the potential intrinsic biological effects of this molecule could open new avenues for its application. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.



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